molecular formula C10H13BrN2 B087059 1-(2-Bromophenyl)piperazine CAS No. 1011-13-8

1-(2-Bromophenyl)piperazine

Cat. No.: B087059
CAS No.: 1011-13-8
M. Wt: 241.13 g/mol
InChI Key: JVTRURBMYILQDA-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)piperazine is an organic compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol . It is a derivative of piperazine, where a bromophenyl group is attached to the nitrogen atom of the piperazine ring.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-(2-Bromophenyl)piperazine has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-Bromophenyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-Bromophenyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 1-(2-Nitrophenyl)piperazine

These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific binding affinity and reactivity, distinguish it from these related compounds .

Biological Activity

1-(2-Bromophenyl)piperazine is a compound belonging to the piperazine class, which has been studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H12BrN
  • CAS Number : 1011-13-8

The compound features a piperazine ring substituted with a bromophenyl group, which contributes to its biological properties. The presence of the bromine atom can enhance the lipophilicity and receptor binding affinity of the molecule.

Biological Activities

This compound exhibits various biological activities, primarily due to its interaction with neurotransmitter receptors and other molecular targets. The following sections summarize key findings related to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including this compound, can exhibit antidepressant and anxiolytic activities. A study highlighted that certain piperazine derivatives show significant affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in the treatment of mood disorders. Specifically, compounds with similar structures have demonstrated Ki values in the low nanomolar range for these receptors, suggesting potent activity .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been widely documented. Studies have shown that modifications on the piperazine ring can lead to increased antibacterial efficacy against various strains of bacteria. For instance, compounds structurally related to this compound have shown significant activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the piperazine ring. The following table summarizes key findings from SAR studies:

CompoundTarget ReceptorKi Value (nM)Activity Type
This compound5-HT1ATBDAntagonist
6-acetyl-7-{4-[4-(2-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.78Agonist
Other derivativesVariousRange from low nM to high μMVaries

The data indicates that introducing different substituents can modulate receptor affinity and intrinsic activity, highlighting the importance of structural modifications in enhancing therapeutic effects.

Case Studies

Several case studies have explored the biological activities of piperazine derivatives:

  • Serotonin Receptor Affinity : A study found that derivatives with a bromine substituent at specific positions exhibited enhanced affinity for serotonin receptors compared to their non-brominated counterparts .
  • Anticancer Research : In vitro studies demonstrated that certain piperazine derivatives showed promising results in inhibiting cancer cell proliferation, although specific data on this compound remains sparse .
  • Antimicrobial Testing : A recent investigation into new piperazine-linked compounds revealed significant antibacterial activity against resistant strains, suggesting that modifications similar to those found in this compound could lead to effective antimicrobial agents .

Properties

IUPAC Name

1-(2-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTRURBMYILQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373747
Record name 1-(2-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-13-8
Record name 1-(2-Bromophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromophenyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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